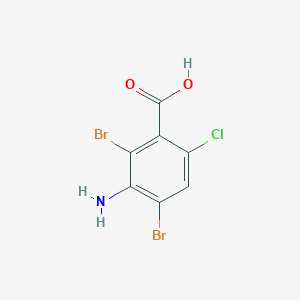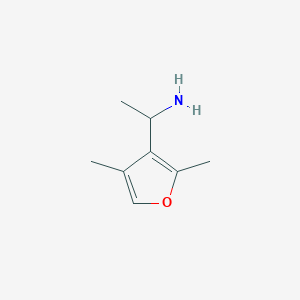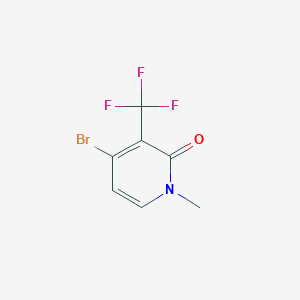
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridin-2-one ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one typically involves the bromination of 1-methyl-3-(trifluoromethyl)pyridin-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridin-2-one ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridin-2-one derivatives.
Oxidation: Formation of 4-bromo-1-carboxy-3-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 4-bromo-1-methyl-3-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Studied for its biological activity and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to molecular targets such as enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine
- 1-Methyl-3-(trifluoromethyl)pyridin-2-one
- 4-Bromo-1-methylpyridin-2-one
Uniqueness
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a bromine atom and a trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C7H5BrF3NO |
|---|---|
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
4-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-2-4(8)5(6(12)13)7(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
POSHITNEPAZDBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C(C1=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




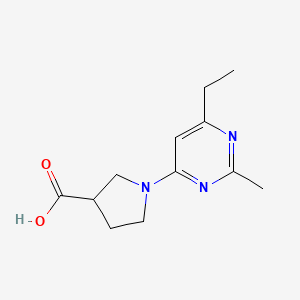


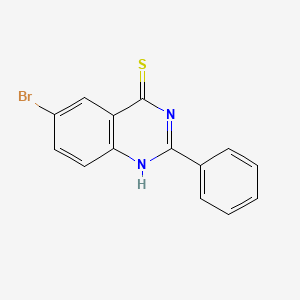
![3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15227611.png)

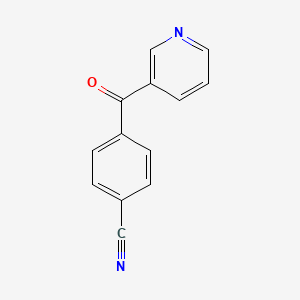
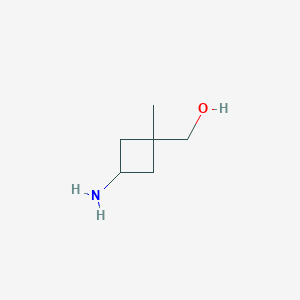
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
